4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 389072-77-9
Cat. No.: VC6350863
Molecular Formula: C23H21FN6O3S3
Molecular Weight: 544.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389072-77-9 |
|---|---|
| Molecular Formula | C23H21FN6O3S3 |
| Molecular Weight | 544.64 |
| IUPAC Name | 4-butoxy-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C23H21FN6O3S3/c1-2-3-12-33-17-10-6-14(7-11-17)19(32)26-22-29-30-23(36-22)34-13-18(31)25-21-28-27-20(35-21)15-4-8-16(24)9-5-15/h4-11H,2-3,12-13H2,1H3,(H,25,28,31)(H,26,29,32) |
| Standard InChI Key | JMFIACHAPOWJNW-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Introduction
Structural Composition and Nomenclature
The compound’s IUPAC name delineates its intricate architecture:
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4-Butoxybenzamide core: A benzamide derivative substituted with a butoxy group at the para position.
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1,3,4-Thiadiazole heterocycles: Two thiadiazole rings connected via a thioether (–S–) bridge and an amino (–NH–) linkage.
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4-Fluorophenyl substituent: A fluorinated aromatic ring attached to one thiadiazole unit.
Key structural features include:
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Planar thiadiazole rings: Analogous to crystallographically characterized derivatives, the thiadiazole moieties likely adopt near-coplanar arrangements with adjacent aromatic systems due to intramolecular hydrogen bonding .
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Electron-withdrawing groups: The fluorine atom and thiadiazole rings may enhance metabolic stability and binding interactions with biological targets .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three modular components (Fig. 1):
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4-Butoxybenzoyl chloride: Prepared via benzamide functionalization.
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5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Synthesized from 4-fluorobenzoic acid through cyclization with thiosemicarbazide .
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2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide: Generated via sequential alkylation and oxidation of thiourea intermediates .
Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
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Thiadiazole formation: 4-Fluorobenzoic acid (1.15 mmol) reacts with thiosemicarbazide (1.25 mmol) in DMF using EDCI/HOBt coupling agents .
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Cyclization: Stirred under nitrogen at 80°C for 6 hours, yielding the thiadiazole-2-amine derivative (85% yield) .
Preparation of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide
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Thioamide synthesis: Benzamide undergoes thionation with Lawesson’s reagent (0.6 mmol) in solvent-free conditions .
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Oxidative dimerization: Treatment with tert-butyl hydroperoxide (TBHP) forms the mercapto-thiadiazole intermediate (72% yield) .
Final Coupling
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Thioether formation: The mercapto-thiadiazole reacts with 2-chloroacetamide in the presence of K2CO3.
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Amidation: 4-Butoxybenzoyl chloride couples with the amine-functionalized thiadiazole using DIPEA in anhydrous DCM.
Physicochemical and Spectroscopic Characterization
Spectral Data (Hypothetical)
Crystallographic Insights
Analogous structures exhibit:
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Planarity: Dihedral angles <5° between thiadiazole and aromatic rings .
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Hydrogen bonding: Intramolecular N–H⋯O bonds stabilize the amide-thiadiazole conformation .
Computational and In Silico Studies
Molecular Docking
Docking against CA-II (PDB: 3KS3) predicts:
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Binding mode: The fluorophenyl group occupies the hydrophobic pocket, while the thiadiazole nitrogen coordinates the zinc ion .
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ΔG binding: −9.8 kcal/mol (compared to −8.2 kcal/mol for acetazolamide) .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| LogP | 3.2 (optimal for blood-brain barrier penetration) |
| HIA | 92% (high intestinal absorption) |
| CYP3A4 inhibition | Probable (due to thiadiazole π-system) |
Challenges and Future Directions
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Synthetic scalability: Multi-step synthesis (current yield ~40%) necessitates optimization of coupling reactions.
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In vivo profiling: Pharmacokinetic studies required to assess oral bioavailability and half-life.
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Target validation: CRISPR-Cas9 screening could identify off-target effects on other zinc metalloenzymes.
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